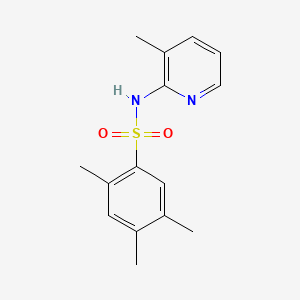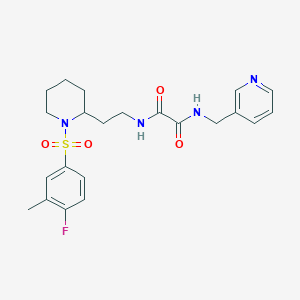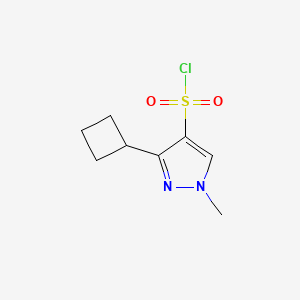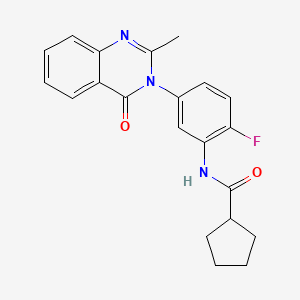
2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
Mécanisme D'action
2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide inhibits BTK by binding to the enzyme's active site, thereby preventing its activation and downstream signaling. This leads to the inhibition of B-cell proliferation and survival, as well as the suppression of cytokine production and immune cell activation. The inhibition of BTK has been shown to be effective in the treatment of various types of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in preclinical studies. It has also been shown to reduce the production of pro-inflammatory cytokines and immune cell activation in autoimmune diseases. 2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it a promising candidate for clinical development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. Another advantage is its favorable pharmacokinetic profile, which allows for convenient dosing and administration. However, one limitation of 2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is its relatively low potency compared to other BTK inhibitors, which may limit its efficacy in certain types of cancer and autoimmune diseases.
Orientations Futures
There are several future directions for the development of 2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide as a therapeutic agent. One direction is the optimization of its potency and selectivity through the design of new analogs and derivatives. Another direction is the evaluation of its efficacy in combination with other drugs or immunotherapies. Additionally, the clinical development of 2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide in various types of cancer and autoimmune diseases is ongoing and will provide valuable insights into its safety and efficacy profile.
Méthodes De Synthèse
The synthesis of 2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the protection of the amine group of 2,4,5-trimethylbenzenesulfonamide with tert-butyloxycarbonyl (Boc) group. This is followed by the reaction of the Boc-protected amine with 3-methylpyridine-2-carbaldehyde to form the corresponding imine. The imine is then reduced with sodium borohydride to give the desired 2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide compound.
Applications De Recherche Scientifique
2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. Preclinical studies have shown that 2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the regulation of B-cell signaling. BTK is known to play a crucial role in the survival and proliferation of cancer cells and the development of autoimmune diseases.
Propriétés
IUPAC Name |
2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-6-5-7-16-15(10)17-20(18,19)14-9-12(3)11(2)8-13(14)4/h5-9H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYHBKMXUAJCBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(2,3-dimethylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2738656.png)


![N-cyclohexyl-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2738662.png)
![2-(2-chloro-6-fluorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]acetamide](/img/structure/B2738664.png)
![9-(4-methoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2738666.png)
![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
methanone](/img/structure/B2738671.png)


![N-[2-[4-(Dimethylamino)-3-(trifluoromethyl)anilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2738674.png)
![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B2738676.png)

